molecular formula C4H2Br2SZn B8567998 3-Bromo-2-thienylzincbromide

3-Bromo-2-thienylzincbromide

Cat. No.: B8567998
M. Wt: 307.3 g/mol
InChI Key: PABCAJNWRLICPZ-UHFFFAOYSA-M
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Description

Zinc;3-bromo-2H-thiophen-2-ide;bromide is a compound that consists of zinc coordinated with 3-bromo-2H-thiophen-2-ide and bromide ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-thienylzincbromide typically involves the reaction of zinc salts with 3-bromo-2H-thiophen-2-ide under controlled conditions. One common method is the reaction of zinc bromide with 3-bromo-2H-thiophen-2-ide in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Zinc;3-bromo-2H-thiophen-2-ide;bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 3-Bromo-2-thienylzincbromide include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like THF or dimethylformamide (DMF) and may require catalysts such as palladium or copper complexes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Zinc;3-bromo-2H-thiophen-2-ide;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-thienylzincbromide involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the zinc ion can coordinate with electron-rich sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Zinc;2-bromo-2H-thiophen-2-ide;bromide
  • Zinc;4-bromo-2H-thiophen-2-ide;bromide
  • Zinc;3-chloro-2H-thiophen-2-ide;bromide

Uniqueness

Zinc;3-bromo-2H-thiophen-2-ide;bromide is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in electronic properties and biological activity compared to other similar compounds.

Properties

Molecular Formula

C4H2Br2SZn

Molecular Weight

307.3 g/mol

IUPAC Name

zinc;3-bromo-2H-thiophen-2-ide;bromide

InChI

InChI=1S/C4H2BrS.BrH.Zn/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

PABCAJNWRLICPZ-UHFFFAOYSA-M

Canonical SMILES

C1=CS[C-]=C1Br.[Zn+2].[Br-]

Origin of Product

United States

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